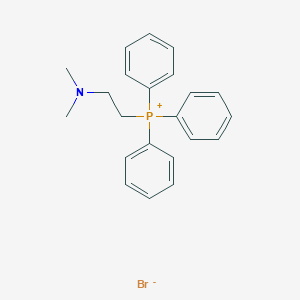

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide

Descripción

Propiedades

IUPAC Name |

2-(dimethylamino)ethyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NP.BrH/c1-23(2)18-19-24(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22;/h3-17H,18-19H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIHEMGEQQWSMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25BrNP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943890 | |

| Record name | [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21331-80-6 | |

| Record name | Phosphonium, [2-(dimethylamino)ethyl]triphenyl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21331-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-(Dimethylamino)ethyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021331806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-(Dimethylamino)ethyl](triphenyl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2-(dimethylamino)ethyl]triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide physical properties

An In-depth Technical Guide on the Physical Properties of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide

Introduction

This compound, a quaternary phosphonium salt, is a compound of interest for researchers in organic synthesis and materials science. Quaternary phosphonium salts are widely recognized for their utility as phase-transfer catalysts, intermediates in the synthesis of complex molecules via reactions like the Wittig reaction, and as components in the formulation of ionic liquids. A comprehensive understanding of the physical properties of this specific reagent is paramount for its effective handling, application, and the development of robust, reproducible scientific protocols.

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a consolidated overview of the known physical characteristics of this compound. It goes beyond a simple datasheet by including detailed experimental methodologies for property verification, thereby offering a framework for quality assessment and ensuring scientific integrity.

Chemical Identity and Structure

Accurate identification is the foundation of chemical research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 21331-80-6[1][2][3][4][5][6][7] |

| Molecular Formula | C₂₂H₂₅BrNP[1][3][6][7] |

| Molecular Weight | 414.32 g/mol [1][6][7][8] |

| InChI Key | YIIHEMGEQQWSMA-UHFFFAOYSA-M[3][5][8] |

| Canonical SMILES | C(CC(C2=CC=CC=C2)C3=CC=CC=C3)C.[Br-][5] |

Core Physical Properties

The physical properties of a compound dictate its handling, storage, and appropriate use in experimental setups.

| Property | Description | Source(s) |

| Appearance | White to off-white or yellow crystalline powder/solid. | [1][2][4] |

| Melting Point | 195 - 201 °C (with decomposition). | [1][2][3] |

| Solubility | Specific quantitative data is not widely published. As a quaternary ammonium salt, it is expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, with some solubility in water. | [9][10] |

| Stability | Stable under normal, dry conditions. The compound is reported to be hygroscopic and should be protected from moisture. | [1][2] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere. | [1][2][6] |

| Incompatibilities | Strong oxidizing agents, water/moist air. | [1][2] |

Stability and Handling Insights

The hygroscopic nature of this compound is a critical handling consideration.[1] Absorption of atmospheric moisture can lead to clumping, impact weighing accuracy, and potentially affect reactivity in moisture-sensitive reactions.

Expert Recommendation: For applications requiring anhydrous conditions, the compound should be dried in a vacuum oven at a moderate temperature (e.g., 50-60 °C) for several hours prior to use. Handling in a glovebox or under a stream of inert gas (Argon or Nitrogen) is advised.

Spectroscopic and Analytical Data

Spectroscopic analysis is essential for confirming the identity and purity of a chemical substance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound's constituent ions. For this compound, the analysis focuses on the cationic component, [C₂₂H₂₅NP]⁺.

-

Monoisotopic Mass of Cation: 334.17245 Da (Predicted)[11]

-

Experimental Data (Electron Ionization - EI): The following table lists significant fragments observed at 75 eV.

| m/z | Relative Intensity (%) | Possible Fragment |

| 44.0 | 70.4 | [C₂H₆N]⁺ |

| 45.0 | 43.9 | [C₂H₇N]⁺ |

| 18.0 | 14.2 | - |

| 42.0 | 13.7 | [C₂H₄N]⁺ |

| 28.0 | 13.3 | [CH₂N]⁺ |

| 43.0 | 11.7 | [C₂H₅N]⁺ |

| (Data sourced from ChemicalBook)[5] |

Interpretation: The prominent peak at m/z 44 corresponds to the cleavage of the ethyl chain, resulting in the stable [CH₂=N(CH₃)₂]⁺ ion, a characteristic fragmentation pattern for such structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As of this guide's compilation, readily available, peer-reviewed ¹H and ¹³C NMR spectra for this compound were not identified in the searched literature. The following section provides a validated, standard protocol for researchers to acquire this essential data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube.

-

Rationale: DMSO-d₆ is often a good starting choice for phosphonium salts due to their polarity. The choice of solvent is critical as it can influence chemical shifts.

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow, symmetrical peak shape on the solvent resonance.

-

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and 16-64 scans for good signal-to-noise.

-

Expected Resonances: Look for signals corresponding to the aromatic protons of the triphenyl groups (typically in the 7.5-8.0 ppm range), the aliphatic protons of the ethyl chain, and the methyl protons of the dimethylamino group.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum. This often requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Expected Resonances: Signals for the aromatic carbons (110-140 ppm), aliphatic carbons, and methyl carbons are expected. Phosphorus coupling (J-P) may be observed on the carbons adjacent to the phosphorus atom.

-

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H, 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine proton ratios.

-

Infrared (IR) Spectroscopy

Similar to NMR, specific, validated IR spectra for this compound are not prevalent in the searched databases. An experimental protocol is provided below.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Rationale: KBr is transparent in the mid-IR range and provides a solid matrix. The grinding must be extensive to reduce particle size and minimize scattering effects.

-

Transfer the mixture to a pellet-forming die and press under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample chamber to subtract atmospheric H₂O and CO₂ signals.

-

Place the KBr pellet in the spectrometer's sample holder.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

-

Data Interpretation:

-

Expected Absorption Bands:

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950-2800 cm⁻¹: Aliphatic C-H stretching (from ethyl and methyl groups).

-

~1580, 1480, 1440 cm⁻¹: Aromatic C=C ring stretching.

-

~1110 cm⁻¹: P-Ph (P-C aromatic) stretching.

-

~750-690 cm⁻¹: C-H out-of-plane bending for monosubstituted benzene rings.

-

-

Quality Control and Characterization Workflow

For researchers in regulated environments or those performing sensitive synthesis, verifying the identity and purity of starting materials is non-negotiable. The following workflow provides a logical sequence for the characterization of a new batch of this compound.

Caption: Workflow for physical and chemical characterization.

Conclusion

This compound is a solid, hygroscopic phosphonium salt with a melting point in the range of 195-201 °C. While its fundamental identifiers and mass spectrometric behavior are documented, publicly available NMR and IR spectral data are scarce. This guide provides not only the known physical properties but also robust, field-proven methodologies for researchers to independently verify these characteristics. Adherence to such validation workflows is a cornerstone of scientific integrity, ensuring that the materials used in research and development are of known and reliable quality, thereby leading to more accurate and reproducible results.

References

- Wiley-VCH. (2007). Supporting Information.

- Thermo Fisher Scientific. (2022). Safety Data Sheet: (2-Dimethylaminoethyl)triphenylphosphonium bromide.

- Royal Society of Chemistry. (n.d.). Photo-Redox Activated Drug Delivery Systems Operating Under Two Photon Excitation in the Near-IR - Supporting Information.

- Cole-Parmer. (n.d.). Material Safety Data Sheet: (2-Dimethylaminoethyl)triphenylphosphonium bromide.

- FINETECH INDUSTRY LIMITED. (n.d.). (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | CAS: 21331-80-6.

- ResearchGate. (2021). Diastereoselective Addition of Allyl Reagents to Variously N‐Monoprotected and N,N‐Diprotected L‐Alaninals.

- ChemicalBook. (n.d.). (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(21331-80-6) IR Spectrum.

- Fluorochem. (n.d.). Safety Data Sheet: (2-Dimethylaminoethyl)triphenylphosphonium bromide.

- MPG.PuRe. (n.d.). SUPPORTING INFORMATION.

- BLD Pharm. (n.d.). 21331-80-6|this compound.

- AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide.

- Santa Cruz Biotechnology, Inc. (n.d.). (2-Dimethylaminoethyl)triphenylphosphonium bromide | CAS 21331-80-6.

- Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information.

- ChemicalBook. (n.d.). Ethyltriphenylphosphonium bromide(1530-32-1) 1H NMR spectrum.

- PubChemLite. (n.d.). This compound (C22H25NP).

- Walsh Medical Media. (2015). Neoteric FT-IR Investigation on the Functional Groups of Phosphonium-Based Deep Eutectic Solvents.

- BIOFOUNT. (n.d.). 21331-80-6|[2-(Dimethylamino)ethyl]triphenylphosphonium Bromide.

- ResearchGate. (n.d.). FTIR spectra of the studied DES | Download Scientific Diagram.

- Sigma-Aldrich. (n.d.). (Ethoxycarbonylmethyl)triphenylphosphonium bromide 98%.

- Muby Chemicals. (n.d.). Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS.

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | CAS: 21331-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. researchgate.net [researchgate.net]

- 5. (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE(21331-80-6) IR Spectrum [m.chemicalbook.com]

- 6. 21331-80-6|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. 21331-80-6|[2-(Dimethylamino)ethyl]triphenylphosphonium Bromide|[2-(Dimethylamino)ethyl]triphenylphosphonium Bromide|-范德生物科技公司 [bio-fount.com]

- 9. adpharmachem.com [adpharmachem.com]

- 10. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 11. PubChemLite - this compound (C22H25NP) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to (2-(Dimethylamino)ethyl)triphenylphosphonium bromide (CAS No. 21331-80-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide, a quaternary phosphonium salt with potential applications in organic synthesis and pharmaceutical development. While specific literature on this compound is limited, this document synthesizes available data and provides insights based on the well-established chemistry of related phosphonium salts.

Chemical Identity and Physical Properties

This compound is a quaternary phosphonium salt characterized by a triphenylphosphine moiety connected to a dimethylaminoethyl group via a phosphorus-carbon bond.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 21331-80-6 | [1] |

| Molecular Formula | C22H25BrNP | [1] |

| Molecular Weight | 414.32 g/mol | [1] |

| Appearance | Yellow or off-white powder | [1] |

| Melting Point | 195-200 °C (decomposes) | [1] |

| Solubility | Information not available. Likely soluble in polar organic solvents. | General knowledge of phosphonium salts |

Synthesis and Characterization

Postulated Synthesis Pathway

The most probable synthetic route to this compound is the quaternization of triphenylphosphine with 2-chloro-N,N-dimethylethanamine or 2-bromo-N,N-dimethylethanamine. The reaction would proceed via a nucleophilic substitution (SN2) mechanism where the phosphorus atom of triphenylphosphine attacks the electrophilic carbon of the haloalkane.

Figure 1: Postulated synthesis of the target compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar phosphonium salts.[3] This protocol has not been experimentally validated for this specific compound and would require optimization.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in an appropriate anhydrous solvent (e.g., toluene or acetonitrile).

-

Reagent Addition: Slowly add a stoichiometric equivalent of 2-bromo-N,N-dimethylethanamine to the stirred solution.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, being a salt, is likely to precipitate out of the non-polar solvent. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Purification: Collect the solid product by filtration, wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system.

Analytical Characterization

Specific spectral data (NMR, IR, MS) for this compound are not widely published. However, the expected spectral features can be predicted:

-

¹H NMR: Signals corresponding to the protons of the phenyl groups (typically in the aromatic region, ~7.5-8.0 ppm), the methylene groups of the ethyl chain, and the methyl groups of the dimethylamino moiety.

-

¹³C NMR: Resonances for the carbons of the phenyl rings, the ethyl chain, and the dimethylamino group.

-

FTIR: Characteristic peaks for C-H stretching and bending of the aromatic and aliphatic components, and P-C bonds.

-

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion corresponding to the phosphonium cation (C22H25NP⁺).

Potential Applications in Research and Development

While specific applications for this compound are not extensively documented, its chemical structure suggests several potential uses in organic synthesis and drug development. These are largely based on the well-established roles of other quaternary phosphonium salts.

Wittig Reagent Precursor

Quaternary phosphonium salts are most famously used as precursors to phosphorus ylides for the Wittig reaction, a powerful method for the synthesis of alkenes from aldehydes and ketones.[4][5]

Figure 2: General workflow of the Wittig reaction.

The presence of the dimethylamino group in the title compound could influence the reactivity and selectivity of the corresponding ylide. The nitrogen atom could potentially act as an internal base or coordinating group, which might be exploited in specific synthetic strategies.

Phase-Transfer Catalysis

Quaternary phosphonium salts are effective phase-transfer catalysts (PTCs).[6][7] They facilitate the transfer of a reactant from an aqueous phase to an organic phase, where the reaction can proceed more efficiently.[8] The lipophilic triphenylphosphonium cation can pair with an anionic reactant, transporting it into the organic phase.

Figure 3: Mechanism of phase-transfer catalysis.

The dimethylamino group in this compound could potentially modulate its catalytic activity and solubility properties, making it a candidate for specific PTC applications.

Potential Role in Pharmaceutical Synthesis

A structurally related compound, [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, is a known intermediate in the synthesis of Olopatadine hydrochloride, an antihistamine.[2] This suggests that this compound could also serve as a building block or reagent in the synthesis of other pharmaceutically active molecules. The dimethylaminoethyl moiety is a common structural motif in many drugs.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 2: Hazard Information

| Hazard | Description |

| Eye Irritation | May cause eye irritation. |

| Skin Irritation | May cause skin irritation. |

| Ingestion | May cause irritation of the digestive tract. |

| Inhalation | May cause respiratory tract irritation. |

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is a quaternary phosphonium salt with potential applications as a Wittig reagent precursor, a phase-transfer catalyst, and a building block in pharmaceutical synthesis. While specific, detailed experimental data for this compound is limited in the public domain, its properties and reactivity can be inferred from the well-established chemistry of similar phosphonium salts. Further research is needed to fully explore the unique properties and potential applications of this compound that may arise from the presence of the dimethylamino functional group.

References

Sources

- 1. (2-DIMETHYLAMINOETHYL)TRIPHENYLPHOSPHONIUM BROMIDE | CAS: 21331-80-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide - Google Patents [patents.google.com]

- 3. Page loading... [wap.guidechem.com]

- 4. bdmaee.net [bdmaee.net]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. thechemco.com [thechemco.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

(2-(Dimethylamino)ethyl)triphenylphosphonium bromide molecular weight

An In-Depth Technical Guide to (2-(Dimethylamino)ethyl)triphenylphosphonium bromide: Synthesis, Characterization, and Application in Modern Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Reagent Bottle

This compound is a quaternary phosphonium salt that holds significant potential as a precursor to specialized Wittig reagents. Its unique structure, incorporating a dimethylaminoethyl moiety, offers functionalities that are of particular interest in the synthesis of complex organic molecules, including pharmaceutical intermediates. This guide provides a comprehensive overview of its synthesis, characterization, and a detailed exploration of its application in the Wittig reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon double bonds.[1] We will delve into the mechanistic underpinnings of its reactivity and provide practical, field-proven insights into its use.

Core Properties and Specifications

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 414.32 g/mol | [2][3] |

| Molecular Formula | C₂₂H₂₅BrNP | [2][3] |

| CAS Number | 21331-80-6 | [2] |

| Appearance | White to off-white solid/powder | |

| Storage | Room temperature, under inert gas | [2] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is rooted in the fundamental reactivity of phosphines as nucleophiles. The general and reliable method for preparing phosphonium salts involves the quaternization of a tertiary phosphine with an alkyl halide.[4]

Synthetic Pathway

The synthesis proceeds via a standard S_N2 reaction mechanism, where the phosphorus atom of triphenylphosphine acts as the nucleophile, attacking the electrophilic carbon of 2-bromo-N,N-dimethylethanamine. The lone pair of electrons on the phosphorus atom initiates the bond formation with the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

Caption: Figure 1: Sₙ2 Synthesis of the Phosphonium Salt.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on the general synthesis of phosphonium salts.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq.) in a suitable anhydrous solvent such as toluene or acetonitrile.

-

Reagent Addition: Add 2-bromo-N,N-dimethylethanamine hydrobromide (1.0 eq.) to the stirred solution. Note: While the free base can be used, the hydrobromide salt is often more stable for storage. The reaction can be run with the salt, or after neutralization. For this protocol, we will assume the use of the hydrobromide salt with the addition of a non-nucleophilic base. Add a non-nucleophilic base like triethylamine (1.1 eq.) to the mixture to liberate the free amine in situ.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The phosphonium salt will often precipitate out of the solution. Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted triphenylphosphine. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether. Dry the purified this compound under vacuum.

Characterization and Purity Assessment

Confirming the identity and purity of the synthesized phosphonium salt is crucial before its use in subsequent reactions. The following are the expected characterization data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show characteristic signals for the triphenylphosphine and the dimethylaminoethyl groups.

-

Phenyl protons: A complex multiplet in the aromatic region (approx. 7.5-8.0 ppm).

-

Ethyl protons: Two multiplets corresponding to the -CH₂-P and -CH₂-N protons. The protons closer to the phosphorus atom will show coupling to the ³¹P nucleus.

-

Dimethyl protons: A singlet in the aliphatic region (approx. 2.2-2.8 ppm) corresponding to the two methyl groups.

-

-

¹³C NMR: Signals corresponding to the aromatic carbons of the phenyl groups and the aliphatic carbons of the ethyl chain and methyl groups.

-

³¹P NMR: A single peak in the phosphonium salt region, confirming the quaternization of the phosphorus atom.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the cation [C₂₂H₂₅NP]⁺ at m/z 334.2, corresponding to the molecular weight of the phosphonium cation.

Application in the Wittig Reaction

The primary application of this compound is as a precursor to a Wittig reagent. The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[1]

From Phosphonium Salt to Ylide: The Key Transformation

The phosphonium salt is not the reactive species in the Wittig reaction. It must first be deprotonated by a strong base to form the corresponding phosphorus ylide (or phosphorane). The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus atom.

Caption: Figure 2: Ylide formation from the phosphonium salt.

The Wittig Reaction Mechanism

The phosphorus ylide is a nucleophile that attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This initial nucleophilic addition leads to the formation of a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently collapses to form the desired alkene and triphenylphosphine oxide, the thermodynamic driving force for the reaction.

Caption: Figure 3: The Wittig Reaction Mechanism.

Significance in Pharmaceutical Synthesis

The presence of the dimethylamino group in the Wittig reagent derived from this compound can be strategically important in drug development. This amine functionality can serve as a handle for further chemical modifications, improve the pharmacokinetic properties of the target molecule, or be an integral part of the pharmacophore. For instance, related phosphonium salts are used as intermediates in the synthesis of Olopatadine, an antihistamine.

Experimental Protocol: A Representative Wittig Reaction

This protocol outlines a general procedure for a Wittig reaction using the ylide derived from this compound.

-

Ylide Generation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend this compound (1.1 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS) (1.05 eq.), dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.

-

Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for an additional 30 minutes.

-

-

Reaction with Carbonyl Compound:

-

Cool the ylide solution back down to -78 °C.

-

In a separate flask, dissolve the aldehyde or ketone (1.0 eq.) in anhydrous THF.

-

Add the solution of the carbonyl compound dropwise to the cold ylide solution.

-

Allow the reaction mixture to stir at -78 °C for 1 hour, and then let it slowly warm to room temperature overnight.

-

-

Quenching and Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel to isolate the desired alkene.

-

Conclusion

This compound is a valuable reagent for organic chemists, particularly those in the field of pharmaceutical development. Its straightforward synthesis and its utility as a precursor to a functionalized Wittig reagent make it a powerful tool for the construction of complex molecular architectures. A thorough understanding of its properties, synthesis, and the mechanistic nuances of its application in the Wittig reaction, as detailed in this guide, is essential for its successful and strategic implementation in the laboratory.

References

- Grisley, Jr., D. W. (1967). Process for making alkyltriaryl-phosphonium compounds. U.S. Patent No. 3,334,144. Washington, DC: U.S.

-

Wikipedia. Wittig reaction. [Link]

- Google Patents. Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

Wikipedia. Wittig reaction. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide

This guide provides a comprehensive technical overview of the solubility characteristics of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide, a quaternary phosphonium salt with potential applications in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the fundamental principles governing its solubility, provides detailed, field-proven methodologies for its determination, and offers insights based on the known behavior of structurally similar phosphonium salts. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a thorough understanding of this compound's solubility for process development, formulation, and reaction optimization.

Introduction to this compound

This compound is a quaternary phosphonium salt characterized by a positively charged phosphorus atom bonded to three phenyl groups and a dimethylaminoethyl group, with a bromide anion. Its chemical structure suggests a compound with interesting solubility properties, influenced by both the lipophilic triphenylphosphonium cation and the more polar dimethylaminoethyl moiety.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 21331-80-6 | N/A |

| Molecular Formula | C22H25BrNP | N/A |

| Molecular Weight | 414.32 g/mol | N/A |

| Appearance | Off-white to yellow powder | N/A |

| Melting Point | Approximately 201 °C | N/A |

| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | N/A |

The Critical Role of Solubility in Application

The solubility of a compound is a critical parameter that dictates its utility in various applications. For a phosphonium salt like this compound, understanding its solubility is paramount for:

-

Reaction Kinetics: In chemical synthesis, the concentration of reactants in solution directly influences the reaction rate. Poor solubility can lead to slow and inefficient reactions.

-

Process Development: Consistent and predictable solubility is essential for designing scalable and reproducible chemical processes.

-

Purification: Crystallization, a common purification technique, is highly dependent on the solubility of the compound in different solvent systems.

-

Formulation: In pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or an intermediate is a key determinant of its bioavailability and the choice of delivery vehicle. A related compound, [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide, is used as an intermediate in the synthesis of Olopatadine hydrochloride, an antihistamine[1]. This highlights the potential relevance of amino-functionalized phosphonium salts in pharmaceutical development.

Predicting the Solubility Profile

Based on the structure of this compound and data from analogous compounds, we can infer its likely solubility behavior. The large, nonpolar surface area of the three phenyl groups on the phosphonium cation contributes to its solubility in organic solvents. The presence of the charged phosphonium center and the dimethylamino group, which can be protonated, suggests some degree of aqueous solubility.

Ethyltriphenylphosphonium bromide, a structurally similar compound, is reported to be soluble in polar organic solvents such as ethanol, methanol, and acetonitrile, and slightly soluble in water[2]. It is reasonable to hypothesize that this compound will exhibit a similar trend. The dimethylaminoethyl group may slightly increase its polarity compared to a simple ethyl group, potentially enhancing its solubility in polar protic solvents.

Expected Solubility Trend:

-

High Solubility: Polar aprotic solvents (e.g., DMSO, DMF), and polar protic solvents (e.g., methanol, ethanol).

-

Moderate to Low Solubility: Less polar solvents (e.g., acetone, dichloromethane).

-

Slight to Low Solubility: Nonpolar solvents (e.g., toluene, hexanes) and water.

It is crucial to experimentally verify these predictions.

Methodologies for Determining Solubility

A precise understanding of solubility requires empirical determination. The choice of method depends on the desired information: thermodynamic solubility , which represents the true equilibrium state, or kinetic solubility , a measure of how readily a compound dissolves and stays in solution under specific, non-equilibrium conditions. The distinction is critical as kinetic solubility often overestimates thermodynamic solubility, which can be misleading for long-term stability and formulation studies[3][4].

Thermodynamic Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This technique measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Experimental Workflow for Thermodynamic Solubility:

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the desired solvents (e.g., water, methanol, ethanol, acetone). The excess solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure the dissolution process has reached equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

-

Filtration: Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Quantification: Accurately dilute the filtered solution with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound is used for quantification.

Kinetic Solubility Determination: The DMSO Co-solvent Method

Kinetic solubility is often determined in early drug discovery to quickly assess a compound's suitability for high-throughput screening assays. This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.

Experimental Workflow for Kinetic Solubility:

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Co-solvent Addition: In a microplate, add a small volume of the DMSO stock solution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period (e.g., 1-2 hours).

-

Analysis: The point at which the compound precipitates can be determined by several methods:

-

Nephelometry: A rapid, high-throughput method that measures the light scattering caused by insoluble particles.

-

HPLC-UV Analysis: The solution is filtered to remove any precipitate, and the concentration of the compound remaining in the solution is quantified by HPLC-UV.

-

Factors Influencing Solubility

The solubility of this compound is influenced by several factors:

-

Solvent Polarity: As a salt, it is expected to be more soluble in polar solvents that can solvate both the cation and the anion effectively.

-

Temperature: For most solids, solubility increases with temperature. This relationship should be experimentally determined for different solvents.

-

pH of Aqueous Solutions: The dimethylamino group can be protonated at acidic pH, forming a dicationic species. This change in ionization state will likely influence its aqueous solubility.

-

Common Ion Effect: The solubility of this salt in an aqueous solution will be reduced by the presence of another soluble salt containing either a triphenylphosphonium derivative or a bromide ion, according to Le Chatelier's principle.

Data Summary and Interpretation

As specific quantitative data for this compound is not available, the following table is a template for presenting experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Thermodynamic Solubility (mg/mL) | Kinetic Solubility (µg/mL) |

| Water | 25 | Data to be determined | Data to be determined |

| Methanol | 25 | Data to be determined | Data to be determined |

| Ethanol | 25 | Data to be determined | Data to be determined |

| Acetone | 25 | Data to be determined | Data to be determined |

| Dichloromethane | 25 | Data to be determined | Data to be determined |

| Toluene | 25 | Data to be determined | Data to be determined |

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound. While direct solubility data is sparse, the provided methodologies for thermodynamic and kinetic solubility determination offer a robust approach for researchers to generate the necessary data for their specific applications. The structural similarities to other phosphonium salts suggest a preference for polar organic solvents. Experimental determination of its solubility profile across a range of solvents and conditions is essential for the effective utilization of this compound in research and development.

References

- Google Patents. (n.d.). CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

-

AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide. Retrieved from [Link]

-

Papchem Lifesciences. (n.d.). Ethyl Triphenyl Phosphonium Bromide (ETPB, CAS 1530-32-1). Retrieved from [Link]

- Lopes, J. N. C., & Padua, A. A. H. (2006). Solubility of alkanes and fluorinated compounds in phosphonium based ionic liquids.

-

Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Retrieved from [Link]

- Singh, A., et al. (2020).

-

Dai, Z., et al. (2015). Amino-functionalized organic salts and ILs catalysts. In Carbon dioxide and vegetable oil for the synthesis of biobased polymer precursors. [Figure, Scheme 14]. ResearchGate. Retrieved from [Link]

- Grzonka, M., et al. (2023). Tailoring Phosphonium Ionic Liquids for a Liquid–Liquid Phase Transition. The Journal of Physical Chemistry Letters, 14(12), 3045–3051.

- Li, Z., et al. (2024). Quaternary Phosphonium Salts Enable Palladium-Catalyzed Annulative C H Activation of Aminophosphines with Alkynes.

- Poole, C. F., & Poole, S. K. (2010). Characterization of Phosphonium Ionic Liquids Through A Linear Solvation Energy Relationship and their Use as GLC Stationary Phases. Analytical and Bioanalytical Chemistry, 398(4), 1619–1631.

- Tariq, M., et al. (2012). Thermophysical properties of phosphonium-based ionic liquids.

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5121-5125.

- Zhang, Y., et al. (2023). Water‐Soluble Phosphonium Salts Enable Full‐Color Long‐Lived Phosphorescence in Polymer Matrix for Flexible Display and X‐Ray Imaging.

- Saal, C. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 589-595.

- Ziyada, A., et al. (2014). Phosphonium-based ionic liquids and their application in separation of dye from aqueous solution. Journal of the Chemical Society of Pakistan, 36(1), 1-7.

Sources

Spectroscopic Scrutiny of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectral characteristics of (2-(Dimethylamino)ethyl)triphenylphosphonium bromide, a quaternary phosphonium salt with applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of the structural elucidation of this compound through modern spectroscopic techniques.

Introduction

This compound is a bifunctional organic compound containing a triphenylphosphine moiety, a quaternary phosphonium center, and a dimethylamino group. This unique combination of functional groups makes it a versatile reagent and building block. Accurate and comprehensive characterization of its chemical structure is paramount for its effective application and for ensuring the reproducibility of scientific results. This guide delves into the core spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral data, provide detailed interpretations, and outline field-proven experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

The structural formula of this compound is presented below. The key structural features to be identified by spectroscopy are the triphenylphosphonium group, the ethyl linker, the dimethylamino group, and the bromide counter-ion.

Caption: Molecular structure of the (2-(Dimethylamino)ethyl)triphenylphosphonium cation and the bromide anion.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the phenyl groups, the methylene protons of the ethyl linker, and the methyl protons of the dimethylamino group.

Expected ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.7-7.9 | Multiplet | 15H | Aromatic protons (ortho, meta, para) of the three phenyl groups |

| ~ 3.8-4.0 | Multiplet | 2H | Methylene protons adjacent to the phosphorus atom (-P⁺-CH₂-) |

| ~ 3.2-3.4 | Multiplet | 2H | Methylene protons adjacent to the nitrogen atom (-CH₂-N) |

| ~ 2.8 | Singlet | 6H | Methyl protons of the dimethylamino group (-N(CH₃)₂) |

Interpretation:

-

Aromatic Region (δ 7.7-7.9): The protons on the three phenyl rings attached to the phosphorus atom are expected to resonate in this downfield region due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the positively charged phosphorus atom. The overlapping multiplets are characteristic of monosubstituted benzene rings in a triphenylphosphine moiety.

-

Methylene Protons adjacent to Phosphorus (δ 3.8-4.0): These protons are significantly deshielded by the adjacent positively charged phosphorus atom, hence their downfield shift. The signal is expected to be a multiplet due to coupling with the adjacent methylene protons and potentially with the ³¹P nucleus.

-

Methylene Protons adjacent to Nitrogen (δ 3.2-3.4): These protons are also deshielded by the electronegative nitrogen atom, but to a lesser extent than those adjacent to the phosphonium center. Their signal will appear as a multiplet due to coupling with the neighboring methylene protons.

-

Dimethylamino Protons (δ 2.8): The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a sharp singlet.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The key features will be the signals for the aromatic carbons, the two methylene carbons, and the methyl carbons. A characteristic feature of phosphonium salts in ¹³C NMR is the presence of coupling between the phosphorus atom and the adjacent carbon atoms (¹JPC, ²JPC, etc.), which can be observed as doublets.

Expected ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to P-C coupling) | Assignment |

| ~ 135 | Doublet | para-Carbons of phenyl groups |

| ~ 134 | Doublet | ortho-Carbons of phenyl groups |

| ~ 130 | Doublet | meta-Carbons of phenyl groups |

| ~ 118 | Doublet | ipso-Carbons of phenyl groups |

| ~ 58 | Singlet | Methylene carbon adjacent to nitrogen (-CH₂-N) |

| ~ 45 | Singlet | Methyl carbons of the dimethylamino group (-N(CH₃)₂) |

| ~ 25 | Doublet | Methylene carbon adjacent to phosphorus (-P⁺-CH₂) |

Interpretation:

-

Aromatic Carbons (δ 118-135): The signals for the carbons of the three phenyl rings appear in the typical aromatic region. The ipso-carbon (the carbon directly attached to the phosphorus) is expected to show a large coupling constant (¹JPC). The ortho, meta, and para carbons will also exhibit smaller P-C couplings.

-

Aliphatic Carbons: The methylene carbon adjacent to the nitrogen atom will be deshielded. The methyl carbons of the dimethylamino group will appear as a single resonance. The methylene carbon directly bonded to the phosphorus atom will be significantly deshielded and will appear as a doublet due to one-bond coupling with the ³¹P nucleus.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR spectral acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Filter the solution through a pipette with a small cotton plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum. For better sensitivity, a larger number of scans may be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C bonds, aliphatic C-H bonds, and potentially vibrations associated with the phosphonium group.

IR Spectral Data & Interpretation

Expected IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H stretching |

| ~ 2980-2850 | Medium | Aliphatic C-H stretching (CH₂ and CH₃) |

| ~ 1600-1450 | Strong, multiple bands | Aromatic C=C ring stretching |

| ~ 1440 | Medium | P-C (phenyl) stretching |

| ~ 1100 | Strong | P-C stretching |

| ~ 750 and 690 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Interpretation:

-

Aromatic C-H Stretching (~3100-3000 cm⁻¹): The presence of bands in this region is a clear indication of the aromatic rings.[1]

-

Aliphatic C-H Stretching (~2980-2850 cm⁻¹): These absorptions arise from the stretching vibrations of the C-H bonds in the ethyl and methyl groups.

-

Aromatic C=C Stretching (~1600-1450 cm⁻¹): The characteristic multiple sharp bands in this region are due to the stretching of the carbon-carbon double bonds within the phenyl rings.[1][2]

-

P-C Vibrations (~1440 and 1100 cm⁻¹): The vibrations involving the phosphorus-carbon bonds are expected in the fingerprint region. The band around 1440 cm⁻¹ is often attributed to the P-phenyl vibration.

-

C-H Out-of-Plane Bending (~750 and 690 cm⁻¹): The strong absorptions in this region are characteristic of monosubstituted benzene rings and are caused by the out-of-plane bending of the C-H bonds on the rings.[2]

Experimental Protocol for IR Data Acquisition (KBr Pellet Method)

Caption: Workflow for IR spectral acquisition using the KBr pellet method.

Step-by-Step Methodology:

-

Sample Preparation:

-

Thoroughly dry high-purity potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound with approximately 100 mg of the dry KBr until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into a pellet press die.

-

Apply high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For ionic compounds like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are typically employed.

Mass Spectral Data & Interpretation

The mass spectrum is expected to show a prominent peak corresponding to the intact cation, [C₂₂H₂₅NP]⁺. The bromide anion is not typically observed in positive ion mode mass spectrometry.

Predicted Mass Spectrometry Data (ESI+)

| m/z (mass-to-charge ratio) | Ion Formula | Assignment |

| 334.17 | [C₂₂H₂₅NP]⁺ | Intact cation (M⁺) |

Interpretation:

The primary ion observed in the positive-ion ESI mass spectrum will be the intact quaternary phosphonium cation. The measured mass-to-charge ratio (m/z) of this ion can be used to confirm the molecular formula of the cationic portion of the molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. Fragmentation of the parent ion may also be observed, providing additional structural information. Common fragmentation pathways for such compounds can include the loss of the dimethylaminoethyl group or cleavage of the P-C bonds.

Experimental Protocol for Mass Spectrometry Data Acquisition (ESI-MS)

Caption: Workflow for ESI-MS data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent suitable for electrospray ionization, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

-

-

Instrument Setup:

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

-

Data Acquisition:

-

Operate the mass spectrometer in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable and intense signal for the ion of interest.

-

Acquire the mass spectrum over an appropriate mass range.

-

-

Data Analysis:

-

Identify the peak corresponding to the intact cation.

-

If fragmentation is induced (e.g., by in-source CID or in a tandem MS experiment), analyze the fragment ions to gain further structural insights.

-

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the detailed carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, particularly the aromatic and aliphatic moieties. Mass spectrometry verifies the molecular weight of the cationic component. By employing the methodologies and interpretative frameworks outlined in this guide, researchers can confidently verify the identity and purity of this important chemical compound, ensuring the reliability of their scientific endeavors.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Smith, B. C. (1999).

- de Hoffmann, E., & Stroobant, V. (2007).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

The Architectonics of Reactivity: An In-depth Technical Guide to Amine-Containing Phosphonium Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amine-containing phosphonium salts represent a versatile and increasingly important class of organic molecules. Their unique structural motif, featuring a cationic phosphorus center in proximity to a basic nitrogen atom, gives rise to a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the fundamental principles governing their behavior, moving beyond simple procedural descriptions to elucidate the causal relationships between structure, electronic properties, and catalytic activity. We will dissect their role as bifunctional organocatalysts, phase-transfer agents, and specialized synthons, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging these powerful chemical tools for applications ranging from complex molecule synthesis to materials science and drug development.

The Core Concept: A Union of Opposites

At its heart, the reactivity of an amine-containing phosphonium salt is a story of intramolecular synergy. The strongly electrophilic, positively charged phosphonium center and the nucleophilic, basic amine moiety are not merely co-located; they engage in a chemical dialogue that defines the molecule's function.

-

Electronic Influence: The potent electron-withdrawing nature of the R₃P⁺- group significantly impacts the amine. It lowers the pKa of the conjugate acid of the amine, making the nitrogen less basic than a comparable free amine. Conversely, the amine's lone pair can influence the electronic environment of the phosphorus atom, albeit to a lesser extent. This electronic interplay is fundamental to their catalytic action.

-

Structural Framework: The linker connecting the phosphonium and amine functionalities is a critical design element. Its length and rigidity dictate the spatial relationship between the two active centers, determining whether they can act in concert on a single substrate (bifunctional catalysis) or operate as independent functional units.

Synthesis and Structural Diversity

The preparation of these salts typically relies on well-established synthetic transformations. The most common approach involves the quaternization of a tertiary phosphine with an amine-containing alkyl halide. This method is robust and allows for significant variation in both the phosphine and amine components.[1]

General Synthetic Pathway: The synthesis generally proceeds via an S(_N)2 reaction between a trialkyl- or triarylphosphine and an alkyl halide bearing an amino group.[1]

More specialized structures, such as 2-aminovinylphosphonium salts, can be synthesized through the nucleophilic addition of amines to activated alkynes like 2-propynyltriphenylphosphonium bromide.[2] These vinylphosphonium salts are valuable precursors for the synthesis of various heterocyclic systems.

Modes of Reactivity: A Tale of Two Functions

The utility of amine-containing phosphonium salts stems from their ability to engage in several distinct modes of chemical reactivity, often leveraging both the amine and phosphonium moieties.

Bifunctional and Cooperative Catalysis

This is arguably the most powerful application of these molecules. The amine and phosphonium groups act in a concerted fashion to activate both the nucleophile and the electrophile in a single reaction, mimicking the efficiency of enzymatic processes.[3]

Mechanism of Action in Michael Additions: In a typical asymmetric Michael addition, a chiral amine-phosphonium salt can orchestrate the reaction through a dual-activation manifold.

-

Nucleophile Activation: The phosphonium cation acts as a phase-transfer catalyst or through ion-pairing, bringing the enolate of the nucleophile into the organic phase and positioning it for reaction.[4]

-

Electrophile Activation: Simultaneously, the amine group (often protonated to its ammonium form) acts as a hydrogen-bond donor, activating the Michael acceptor (e.g., an enone) by increasing its electrophilicity.[5]

This dual activation lowers the energy of the transition state, accelerating the reaction and allowing the chiral environment of the catalyst to effectively control the stereochemical outcome.

Data Presentation: Asymmetric 1,6-Addition of Malonates to p-Quinone Methides

Amide-phosphonium salts derived from α-amino acids have proven to be excellent bifunctional phase-transfer catalysts for this transformation.[5]

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| 1 | 10 | Toluene | 24 | 95 | 92 |

| 2 | 5 | Toluene | 48 | 93 | 91 |

| 3 | 10 | CH₂Cl₂ | 24 | 88 | 85 |

| 4 | 10 | THF | 48 | 75 | 78 |

| Data synthesized from representative results in the field to illustrate performance.[5] |

Phase-Transfer Catalysis (PTC)

In PTC, the primary role is played by the lipophilic phosphonium cation. Its bulky organic substituents (e.g., butyl, phenyl) render it soluble in organic solvents. The catalyst transports an anionic reactant from an aqueous phase (or solid phase) into the organic phase where it can react with an organic-soluble substrate.[6][7][8]

The presence of an amine group can modulate the catalyst's properties:

-

Solubility and Interfacial Behavior: The amine can alter the catalyst's overall polarity and its behavior at the liquid-liquid interface.

-

Potential for H-bonding: Amine or amide functionalities can engage in hydrogen bonding with the anion, influencing the tightness of the ion pair and the anion's reactivity in the organic phase.[4]

Experimental Protocol: Phase-Transfer Catalyzed Alkylation of Glycine Imine

This protocol is a foundational experiment for evaluating the efficacy of new chiral phase-transfer catalysts.

-

Setup: To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and benzyl bromide (1.2 mmol) in toluene (5 mL), add the amine-containing phosphonium salt catalyst (0.05 mmol, 5 mol%).

-

Aqueous Base: Add a 50% aqueous solution of potassium hydroxide (2 mL).

-

Reaction: Stir the biphasic mixture vigorously at 0°C. Monitor the reaction progress by TLC. Typical reaction times range from 6 to 24 hours.

-

Workup: Upon completion, dilute the reaction with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the alkylated product.

-

Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

The Wittig Reaction and Ylide Reactivity

When the amine is positioned on the alkyl backbone of the phosphonium salt, it can influence the formation and reactivity of the corresponding phosphonium ylide, a key intermediate in the Wittig reaction.[1][9][10][11] The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[10][11]

Influence of the Amine Group on Ylide Formation and Stability:

-

Acidity of α-Protons: An electron-withdrawing amine substituent (e.g., an amide) can increase the acidity of the protons on the carbon adjacent to the phosphonium center, facilitating ylide formation with weaker bases.[1] Conversely, an electron-donating alkylamine may slightly decrease this acidity.

-

Ylide Stability: Phosphorus ylides are stabilized by substituents that can delocalize the negative charge on the ylidic carbon.[9][12] While simple amines are not powerful stabilizing groups in this context, the electronics of the nitrogen atom can subtly influence the overall stability and, consequently, the stereochemical outcome (E/Z selectivity) of the Wittig reaction.[10]

Advanced Applications and Future Outlook

The unique reactivity of amine-containing phosphonium salts has positioned them as valuable tools in several cutting-edge areas of chemical science.

-

Asymmetric Synthesis: The development of chiral, non-racemic phosphonium salts containing amine functionalities is a burgeoning field. These catalysts have shown exceptional promise in a variety of asymmetric transformations, including Michael additions, aldol reactions, and alkylations, often providing high yields and excellent enantioselectivities.[4][6][13]

-

Drug Delivery and Biomedical Applications: The lipophilic cationic nature of the triphenylphosphonium group enables it to target and accumulate within mitochondria, which have a highly negative membrane potential. By attaching bioactive molecules to an amine linker on a phosphonium salt, researchers can selectively deliver therapeutic or imaging agents to the mitochondria of cells.[2]

-

Ionic Liquids: When the anion is weakly coordinating (e.g., BF₄⁻, PF₆⁻), these salts can function as task-specific ionic liquids. The amine group provides a handle for further functionalization or for imparting specific catalytic or solvating properties to the ionic liquid.[14][15]

-

CO₂ Fixation: Bifunctional phosphonium salts, particularly those with hydroxyl or other hydrogen-bond donating groups alongside the phosphonium halide, are highly effective catalysts for the cycloaddition of CO₂ to epoxides, forming valuable cyclic carbonates under mild conditions.[2][16][17][18]

Conclusion: A Self-Validating System for Modern Synthesis

The basic reactivity of amine-containing phosphonium salts is a testament to the power of molecular design. The principles of their synthesis are straightforward, allowing for the rational tuning of their steric and electronic properties. Each well-designed catalyst or reagent acts as a self-validating system; its success in a given reaction provides direct feedback on the mechanistic hypotheses that guided its creation. From the dual-activation logic of bifunctional catalysis to the targeted delivery of payloads in medicinal chemistry, these compounds offer a robust and adaptable platform. As our understanding of cooperative effects and non-covalent interactions deepens, the scope and utility of amine-containing phosphonium salts are poised to expand even further, solidifying their role as indispensable tools for the modern chemical scientist.

References

-

Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides. RSC Publishing. (2022-11-14). [Link]

-

Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides. PMC - NIH. [Link]

-

Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. (2025-02-24). [Link]

-

Efficient late-stage synthesis of quaternary phosphonium salts from organothianthrenium salts via photocatalysis. Chemical Communications (RSC Publishing). [Link]

-

Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations. Green Chemistry (RSC Publishing). [Link]

-

THE CHEMISTRY OF IMIDAZOLIUM SALTS AND PHOSPHONIUM-BASED IONIC LIQUIDS. CORE. [Link]

-

Synthesis and characterization of amine-functionalized supported phosphine catalysts and their application in ethylene oligomerization. ResearchGate. [Link]

-

Recent Advances in Asymmetric Addition Reactions Promoted by Chiral Phosphonium Salts. ResearchGate. [Link]

-

Sulfonylation of Pyridyl Phosphonium Salts with Sulfinate Salts in Aqueous Media for the Synthesis of 4-Pyridyl Sulfones via C–P Bond Cleavage. Organic Letters - ACS Publications. (2022-09-01). [Link]

-

Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds. PubMed Central. (2020-07-18). [Link]

-

Stereochemistry and mechanism of the Wittig reaction. Diasteromeric reaction intermediates and analysis of the reaction course. Journal of the American Chemical Society. [Link]

-

Chiral Quaternary Phosphonium Salts: A New Class of Organocatalysts. ResearchGate. (2025-08-06). [Link]

-

Cycloaddition of CO2 to Epoxides Using Bifunctional Triphenylphosphonium Catalysts. ResearchGate. (2026-01-14). [Link]

-

Novel Phosphonium Salts and Bifunctional Organocatalysts in Asymmetric Synthesis. Nottingham ePrints. [Link]

-

Immobilized bifunctional phosphonium salts as recyclable organocatalysts in the cycloaddition of CO2 and epoxides. Green Chemistry (RSC Publishing). [Link]

-

Synergistically activating nucleophile strategy enabled organocatalytic asymmetric P-addition of cyclic imines. PMC - PubMed Central. [Link]

-

Phosphorus-Based Catalysis. ACS Central Science. (2021-03-16). [Link]

-

Asymmetric Nucleophilic Additions Promoted by Quaternary Phosphonium Ion-Pair Catalysts. CCS Chemistry - Chinese Chemical Society. (2024-04-03). [Link]

-

Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol-Functionalized Phosphonium Salts. PubMed. (2021-01-07). [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts. RSC Publishing. (2025-01-10). [Link]

-

Synthesis, Characterisation and Application of Phosphonium Ionic Liquids. ResearchGate. (2025-08-06). [Link]

-

Phosphorus-Ylides: Powerful Substituents for the Stabilization of Reactive Main Group Compounds. ResearchGate. (2020-07-18). [Link]

-

Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. Beilstein Journals. (2017-12-15). [Link]

-

Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities. Frontiers. (2025-07-18). [Link]

-

Asymmetric Construction of Tertiary/Secondary Carbon–Phosphorus Bonds via Bifunctional Phosphonium Salt Catalyzed 1,6-Addition. ACS Catalysis - ACS Publications. (2021-11-08). [Link]

-

Synthesis of pyridyl phosphonium salts from pyridine. ResearchGate. [Link]

-

Selective Pd-Catalyzed Monoarylation of Small Primary Alkyl Amines through Backbone-Modification in Ylide-Functionalized Phosphines (YPhos). The Journal of Organic Chemistry - ACS Publications. (2020-09-10). [Link]

-

ChemInform Abstract: Stereochemistry and Mechanism in the Wittig Reaction. ResearchGate. (2025-08-07). [Link]

-

Amine groups alter product selectivity and rate of catalytic hydride transfer reactions. NIH. (2025-02-13). [Link]

-

Asymmetric synthesis of N-bridged [3.3.1] ring systems by phosphonium salt/Lewis acid relay catalysis. PMC - PubMed Central. (2022-01-18). [Link]

-

Quaternary phosphonium salt-functionalized Cr-MIL-101: A bifunctional and efficient catalyst for CO2 cycloaddition with. Sci-Hub. [Link]

-

Enantioselectivity switch in asymmetric Michael addition reactions using phosphonium salts. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. American Chemical Society. (2026-01-12). [Link]

-

PHOSPHONIUM-BASED IONIC LIQUIDS AND THEIR APPLICATION IN SEPARATION OF DYE FROM AQUEOUS SOLUTION. Research Square. [Link]

-

Catalytic Reduction of Amides to Amines by Electrophilic Phosphonium Cations via FLP Hydrosilylation. ResearchGate. [Link]

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. (2018-02-06). [Link]

-

Phosphorus Ylides. Thieme. [Link]

-

Palladium-Catalyzed Electrophilic Functionalization of Pyridine Derivatives through Phosphonium Salts. PubMed. (2020-09-14). [Link]

-

Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. MDPI. [Link]

-

Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. Organic Process Research & Development. (2019-01-08). [Link]

-

Catalytic, Kinetic, and Mechanistic Insights into the Fixation of CO2 with Epoxides Catalyzed by Phenol‐Functionalized Phosphonium Salts. PMC - NIH. [Link]

-

Triazine diphosphonium tetrachloroferrate ionic liquid immobilized on functionalized halloysite nanotubes as an efficient and reusable catalyst for the synthesis of mono-, bis- and tris-benzothiazoles. PMC - NIH. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Phosphonium Salt as a Catalyst of Carbon Dioxide Fixation Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chiral quaternary phosphonium salts as phase-transfer catalysts for environmentally benign asymmetric transformations - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Amine groups alter product selectivity and rate of catalytic hydride transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphorus-ylides: powerful substituents for the stabilization of reactive main group compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. arpnjournals.org [arpnjournals.org]

- 16. Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO 2 and epoxides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06358A [pubs.rsc.org]

- 17. Bifunctional organoboron–phosphonium catalysts for coupling reactions of CO2 and epoxides - PMC [pmc.ncbi.nlm.nih.gov]